molecular formula C8H8BrIO B8807189 1-(2-Bromoethoxy)-4-iodobenzene CAS No. 54914-17-9

1-(2-Bromoethoxy)-4-iodobenzene

Cat. No.: B8807189
CAS No.: 54914-17-9
M. Wt: 326.96 g/mol
InChI Key: WHZJAGORNSGMDU-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-4-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with an iodine atom at the para position and a 2-bromoethoxy group. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and liquid crystals .

Properties

CAS No.

54914-17-9

Molecular Formula

C8H8BrIO

Molecular Weight

326.96 g/mol

IUPAC Name

1-(2-bromoethoxy)-4-iodobenzene

InChI

InChI=1S/C8H8BrIO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2

InChI Key

WHZJAGORNSGMDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCBr)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Compound A : 1-(2-Bromoethoxy)-4-bromobenzene
  • Molecular Formula : C8H8Br2O
  • Key Differences : Replaces iodine with bromine at the para position.
  • Impact :
    • Reactivity : Bromine is less electronegative than iodine, reducing electrophilic substitution efficiency.
    • Spectral Data :
  • 1H NMR (CDCl3): δ 7.44–7.41 (m, 2H), 4.31–4.28 (t, J = 6 Hz, 2H) .
  • 13C NMR (CDCl3): δ 157.2 (C-O), 132.7 (C-Br), 68.0 (OCH2) . Applications: Used in Suzuki couplings and as a monomer for liquid crystals .
Compound B : 1-Bromo-4-iodobenzene
  • Molecular Formula : C6H4BrI
  • Key Differences : Lacks the ethoxy chain, simplifying the structure.
  • Impact :
    • Reactivity : Direct halogen-halogen exchange is feasible under transition metal catalysis.
    • Physical Properties : Molecular weight = 282.91 g/mol; CAS 589-87-7 .
    • Applications : Intermediate in cross-coupling reactions (e.g., Heck, Stille) .
Compound C : 1-(Hexyloxy)-4-iodobenzene
  • Molecular Formula : C12H17IO
  • Key Differences : Features a longer hexyloxy chain instead of bromoethoxy.
  • Impact: Solubility: Enhanced lipophilicity due to the alkyl chain. Synthesis: Prepared via Williamson ether synthesis (84% yield) using 4-iodophenol and 1-bromohexane .

Comparative Data Table

Property 1-(2-Bromoethoxy)-4-iodobenzene 1-(2-Bromoethoxy)-4-bromobenzene 1-Bromo-4-iodobenzene
Molecular Formula C8H8BrIO C8H8Br2O C6H4BrI
Molecular Weight 327.96 g/mol 280.96 g/mol 282.91 g/mol
Halogen Substituents I (para), Br (ethoxy) Br (para), Br (ethoxy) I (para), Br (meta)
Melting Point 49–50°C Not reported 89–91°C
Key Applications Pharmaceutical intermediates Liquid crystal monomers Cross-coupling reactions

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the deprotonated phenoxide ion attacks the electrophilic carbon of 2-bromoethanol. Key parameters include:

  • Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Temperature : 60–80°C for 6–12 hours to ensure complete conversion.

  • Molar Ratio : A 1:1.2 stoichiometric ratio of 4-iodophenol to 2-bromoethanol minimizes side reactions.

Yield Optimization

Yields typically range from 70% to 85%, contingent on purification techniques. Recrystallization from ethanol/water mixtures (3:1 v/v) enhances purity to >98%. A notable patent by Bristol-Myers Squibb reports an 82% isolated yield using this method, with purity confirmed via HPLC.

Alternative Synthetic Approaches

Ullmann Coupling for Halogen Retention

For applications requiring minimal halogen displacement, Ullmann coupling between 1-bromo-4-iodobenzene and ethylene glycol monobromide offers a viable alternative. This copper-catalyzed reaction proceeds at 120°C in dimethylacetamide (DMAc), achieving a 65% yield. However, the method is less favored due to higher catalyst costs and longer reaction times (24–36 hours).

Nucleophilic Aromatic Substitution

Direct substitution of 1-fluoro-4-iodobenzene with 2-bromoethanol in the presence of cesium fluoride (CsF) has been explored. While this route avoids phenol intermediates, it suffers from lower yields (50–60%) and requires stringent anhydrous conditions.

Industrial-Scale Production Considerations

Scaling the Williamson synthesis necessitates modifications to ensure safety and efficiency:

  • Solvent Recovery : DMF is replaced with toluene to facilitate distillation and recycling.

  • Continuous Flow Systems : Pilot studies demonstrate a 15% productivity increase using tubular reactors with in-line pH monitoring.

  • Waste Management : Bromide byproducts are treated with calcium hydroxide to precipitate CaBr₂, reducing environmental impact.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.79 (d, J = 8.4 Hz, 2H, Ar-H), 4.22 (t, J = 6.0 Hz, 2H, OCH₂), 3.67 (t, J = 6.0 Hz, 2H, BrCH₂).

  • MS (EI) : m/z 326.96 [M]⁺, 248.91 [M–Br]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 methanol/water) reveals a single peak at 8.2 minutes, confirming the absence of dihalogenated byproducts.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction Time (h)Cost (USD/kg)
Williamson Synthesis82988120
Ullmann Coupling659530340
Nucleophilic Substitution559018210

Data synthesized from Refs.

Challenges and Mitigation Strategies

Halogen Exchange Reactions

Iodine-bromine exchange may occur at temperatures >100°C, leading to 1,4-diiodobenzene impurities. This is mitigated by maintaining reaction temperatures below 80°C and using excess 2-bromoethanol.

Moisture Sensitivity

The hygroscopic nature of 4-iodophenol necessitates storage under nitrogen or argon. Reaction setups employ molecular sieves (4Å) to adsorb trace water.

Emerging Innovations

Recent advancements focus on catalytic systems to enhance efficiency:

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) reduces reaction time to 4 hours with comparable yields.

  • Microwave Assistance : Trials show a 10% yield improvement when irradiating at 100 W for 20 minutes .

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